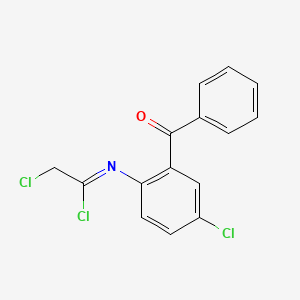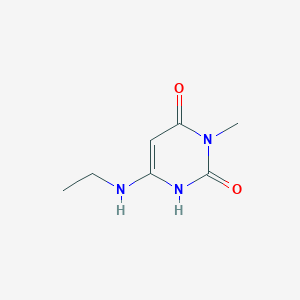
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride typically involves the reaction of benzofuran derivatives with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized benzofurans.
Substitution: The acetyl chloride group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various benzofuran derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic applications are explored, particularly in developing new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur analog with similar biological activities.
Coumarin: Another heterocyclic compound with diverse applications.
Uniqueness
(3-Oxo-2-benzofuran-1(3H)-ylidene)acetyl chloride stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
60034-00-6 |
|---|---|
Formule moléculaire |
C10H5ClO3 |
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
2-(3-oxo-2-benzofuran-1-ylidene)acetyl chloride |
InChI |
InChI=1S/C10H5ClO3/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H |
Clé InChI |
HZINEXFMSJWCDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)Cl)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)








![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)


![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
